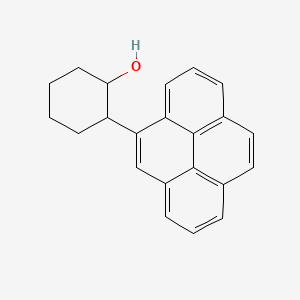![molecular formula C25H34N2O5 B14318717 Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate CAS No. 111541-75-4](/img/structure/B14318717.png)
Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate is an organic compound with a complex structure that includes a phenyl group, two butoxy groups, a morpholine ring, and a carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dibutoxy-4-(morpholin-4-yl)phenol with phenyl isocyanate under controlled conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines.
科学研究应用
Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Morpholine: An organic compound with a similar morpholine ring structure.
2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate: A compound with a similar core structure but different functional groups.
Linezolid: An organofluorine compound with a morpholine ring and phenyl group.
Uniqueness
Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
属性
| 111541-75-4 | |
分子式 |
C25H34N2O5 |
分子量 |
442.5 g/mol |
IUPAC 名称 |
phenyl N-(2,5-dibutoxy-4-morpholin-4-ylphenyl)carbamate |
InChI |
InChI=1S/C25H34N2O5/c1-3-5-14-30-23-19-22(27-12-16-29-17-13-27)24(31-15-6-4-2)18-21(23)26-25(28)32-20-10-8-7-9-11-20/h7-11,18-19H,3-6,12-17H2,1-2H3,(H,26,28) |
InChI 键 |
WGHZDANNJVVTOH-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC(=C(C=C1NC(=O)OC2=CC=CC=C2)OCCCC)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/no-structure.png)

![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)
![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)





